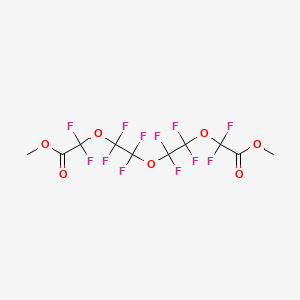

Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate

Overview

Description

Synthesis Analysis

Novec 1230, another name for Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, can be synthesized by various methods, including the reaction of perfluorinated carboxylic acids with methanol under acidic or basic conditions. The compound can also be prepared by the esterification of perfluorinated alcohols with dimethyl carbonate.Molecular Structure Analysis

The molecular formula of this compound is C10H6F12O7 . The molecule contains a total of 34 bonds, including 28 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 3 aliphatic ethers .Physical and Chemical Properties Analysis

This compound has a molecular weight of 466 g/mol . It is a clear liquid that is insoluble in water . It exhibits good thermal and chemical stability, making it suitable for applications in a wide range of industries.Scientific Research Applications

Environmental Monitoring and Effects

A critical review highlights the environmental presence and potential effects of fluoroalkylether compounds like dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate, comparing them with legacy PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). The review discusses the need for extensive monitoring and research to bridge knowledge gaps concerning the environmental fate and effects of these substances. The paper also outlines the methodologies employed for their quantitative and semi-quantitative analysis, emphasizing the advancements in high-resolution mass spectrometry for identifying novel ether-PFAS in environmental samples (Munoz et al., 2019).

Analytical Methodologies

The detection and analysis of fluorochemicals, including this compound, in municipal wastewater treatment facilities, highlight the compound's widespread application and its release into the environment. A study conducted to determine the mass flows of selected fluorochemicals within a full-scale municipal wastewater treatment plant reveals the challenges in removing these compounds through conventional treatment processes. This research underscores the importance of developing more effective analytical and treatment methods to manage PFAS contamination (Schultz et al., 2006).

Synthetic Applications and Surface Activity

Research on the synthesis and surface activity of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants, which are structurally related to this compound, demonstrates the compound's utility in reducing the surface tension of organic solvents. These findings are significant for the development of new materials and applications in areas where high surface activity and stability are required, such as in coatings, lubricants, and other industrial applications (Han et al., 2009).

Environmental Safety and Health Implications

A review on the sources, multimedia distribution, and health risks of novel fluorinated alternatives, including this compound, provides comprehensive insights into the environmental and health implications of these substances. The paper discusses the dominance of certain fluorinated alternatives as global pollutants and highlights the need for further toxicological studies to assess their safety and environmental impact, pointing to the complex challenges associated with managing PFAS contamination and exposure (Wang et al., 2019).

Mechanism of Action

As a fire extinguishing agent, Novec 1230 works by disrupting the chemical chain reaction that sustains the flames. Its low surface tension allows it to rapidly penetrate combustible materials and suppress fires.

Properties

IUPAC Name |

methyl 2-[2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F12O7/c1-25-3(23)5(11,12)27-7(15,16)9(19,20)29-10(21,22)8(17,18)28-6(13,14)4(24)26-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUWVVHUMQEZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC(C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380880 | |

| Record name | Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35910-59-9 | |

| Record name | Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35910-59-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1586913.png)

![[2-(2-Thienyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1586928.png)